![molecular formula C14H15FN2O2 B5685265 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5685265.png)
1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene, also known as Fosbretabulin, is a synthetic compound that belongs to the class of tubulin polymerization inhibitors. It was developed as an anti-cancer agent and has shown promising results in preclinical studies.
Mecanismo De Acción
1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen binds to the colchicine binding site on tubulin, a protein that is essential for cell division. By binding to tubulin, 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen inhibits the formation of microtubules, which are structures that help to maintain cell shape and facilitate cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes for metastasis. In addition to its anti-cancer effects, 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen has been shown to have anti-inflammatory and antiangiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. However, its complex synthesis method and poor solubility in aqueous solutions can make it challenging to work with in the laboratory. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen. One area of focus is the optimization of its synthesis method to make it more efficient and cost-effective. Another area of research is the identification of biomarkers that can predict response to 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen treatment. Additionally, there is a need for further preclinical and clinical studies to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen is a promising anti-cancer agent that has shown potent anti-tumor activity in preclinical studies. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. While its complex synthesis method and poor solubility can make it challenging to work with in the laboratory, there are several future directions for research and development that can optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the spirocyclic core using a [2+2] cycloaddition reaction between a diazo compound and an alkene. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen has been extensively studied for its anti-cancer activity. It has shown potent anti-tumor effects in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Preclinical studies have also demonstrated its ability to inhibit angiogenesis, which is the process of blood vessel formation that is essential for tumor growth and metastasis.
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-10(18)17-14(8-2-3-9-14)19-13(16-17)11-4-6-12(15)7-5-11/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJWSTQRYYGBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCC2)OC(=N1)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685186.png)
![3-[(3R*,4S*)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)
![2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5685190.png)
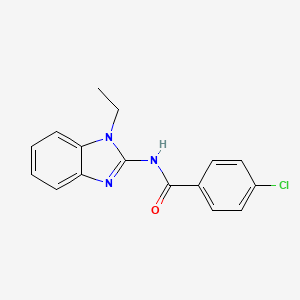
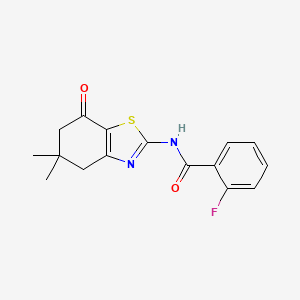
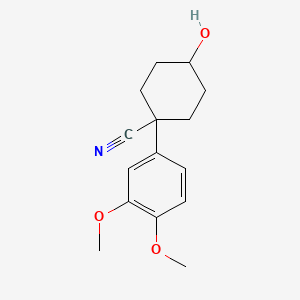
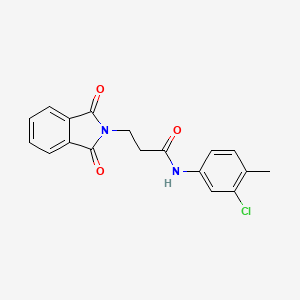
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B5685236.png)
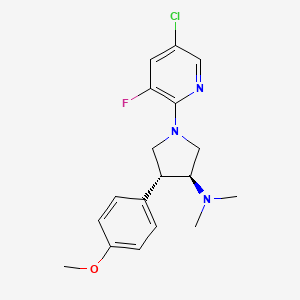
![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)
![8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685242.png)

![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)
